molecular formula C13H12FNO3 B12882780 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate

4-Fluoro-3-methylphenethyl oxazole-4-carboxylate

Cat. No.: B12882780
M. Wt: 249.24 g/mol
InChI Key: CADVFAQKLZESPE-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenethyl oxazole-4-carboxylate is a chemical compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-3-methylphenethylamine with oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylphenethyl oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce various reduced oxazole derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenethyl oxazole-4-carboxylic acid
  • 4-Fluoro-3-methylphenethyl oxazole-4-carbonitrile
  • 4-Fluoro-3-methylphenethyl oxazole-4-carboxamide

Uniqueness

4-Fluoro-3-methylphenethyl oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the oxazole ring contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)ethyl 1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-9-6-10(2-3-11(9)14)4-5-18-13(16)12-7-17-8-15-12/h2-3,6-8H,4-5H2,1H3

InChI Key

CADVFAQKLZESPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCOC(=O)C2=COC=N2)F

Origin of Product

United States

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